3-Phenyloxazolidine

Übersicht

Beschreibung

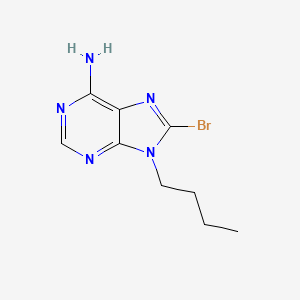

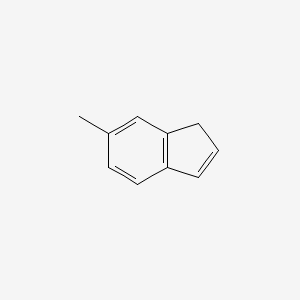

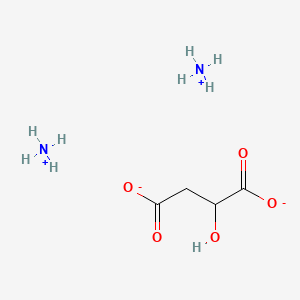

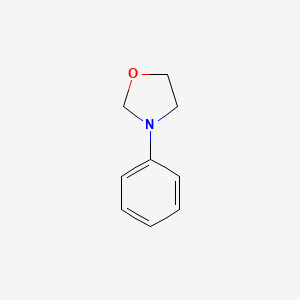

3-Phenyloxazolidine is a compound with the molecular formula C9H11NO . It is also known by other names such as Oxazolidine, 3-phenyl- .

Synthesis Analysis

The synthesis of oxazolidines, including 3-Phenyloxazolidine, has gained increasing interest due to their unique mechanism of action . Oxazolidines are typically synthesized from amino alcohols and carboxylic acids through a process involving a nucleophilic attack and an intramolecular cyclization . Other synthetic protocols of oxazolidines are based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .

Molecular Structure Analysis

The molecular structure of 3-Phenyloxazolidine includes a five-membered heterocyclic ring with one nitrogen and one oxygen atom . The molecular weight of this compound is 149.1897 .

Chemical Reactions Analysis

Oxazolidines, including 3-Phenyloxazolidine, are known for their unique chemical reactions. The reaction mechanism for oxazoline synthesis from ketones involved a nucleophilic addition at the electrophilic center of the ketones followed by intramolecular cyclization .

Wissenschaftliche Forschungsanwendungen

Anticancer Agent Synthesis

A study by Kumar et al. (2009) synthesized and evaluated functionalized amino acid derivatives, including 3-phenyloxazolidine, for their cytotoxicity against human cancer cell lines. Compounds derived from 3-phenyloxazolidine showed promising results in ovarian and oral cancers, suggesting their potential as new anticancer agents (Kumar et al., 2009).

Enantioselective Acylating Agent

Maezaki et al. (2001) discovered that a 3-acyl-2-(N-cyanoimino)oxazolidine derivative, closely related to 3-phenyloxazolidine, serves as an enantioselective acylating agent. This derivative differentiates the enantiomers of 1-phenylethylamine derivatives, demonstrating its utility in stereoselective synthesis (Maezaki et al., 2001).

Anthelmintic Activity

Research by Selvam et al. (2011) focused on the anthelmintic activity of 3-phenyloxazolidine derivatives. Their study evaluated the efficacy of these compounds in a Passive avoidance test, contributing to the understanding of 3-phenyloxazolidine's potential in treating parasitic worm infections (Selvam et al., 2011).

Spectroscopic and Light Harvesting Studies

Priya et al. (2020) conducted detailed experimental and computational studies on 3-phenyl-5-isooxazolone, a compound structurally similar to 3-phenyloxazolidine. They found that this compound exhibits high light harvesting efficiency, making it a potential candidate for use in dye-sensitized solar cells (DSSC) (Priya et al., 2020).

Antibacterial Activity

Adibpour et al. (2010) synthesized and tested the antibacterial activity of isothiazolyl oxazolidinones, which include 3-phenyloxazolidine derivatives. They found these compounds to be effective against certain microorganisms, displaying activities comparable or superior to some existing antibiotics (Adibpour et al., 2010).

Eigenschaften

IUPAC Name |

3-phenyl-1,3-oxazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSRLVMSQHOSEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334141 | |

| Record name | 3-Phenyloxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyloxazolidine | |

CAS RN |

20503-92-8 | |

| Record name | 3-Phenyloxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.